molecular formula C15H19NO6 B176894 (R)-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid CAS No. 162240-68-8

(R)-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid

Cat. No.: B176894
CAS No.: 162240-68-8
M. Wt: 309.31 g/mol
InChI Key: UOQWIQGAZKFCDC-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Beta-[[(tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid (hereafter referred to as Compound A) is a chiral organic compound characterized by a 1,3-benzodioxole core substituted at position 5 with a propanoic acid chain. The beta-position of the propanoic acid features a tert-butoxycarbonyl (Boc)-protected amino group in the R-configuration. The Boc group serves as a protective moiety for amines, commonly used in peptide synthesis to prevent unwanted side reactions . The benzodioxole ring contributes aromaticity and metabolic stability, while the propanoic acid enhances solubility in aqueous environments. Compound A is likely employed as an intermediate in pharmaceutical synthesis, leveraging its stereochemical specificity and protective group strategy.

Properties

IUPAC Name

(3R)-3-(1,3-benzodioxol-5-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6/c1-15(2,3)22-14(19)16-10(7-13(17)18)9-4-5-11-12(6-9)21-8-20-11/h4-6,10H,7-8H2,1-3H3,(H,16,19)(H,17,18)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQWIQGAZKFCDC-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile, tetrahydrofuran (THF), or a biphasic mixture of chloroform and aqueous sodium bicarbonate .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

®-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid undergoes various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to remove the Boc protecting group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: The free amine after Boc deprotection.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(R)-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid has been investigated for its potential as a drug candidate due to its structural similarity to various bioactive compounds. Its applications include:

  • Anticancer Research : Studies have indicated that compounds with similar structures can exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation.
  • Neuroprotective Agents : Research suggests that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Biochemical Studies

The compound can also serve as a biochemical probe in various studies:

  • Enzyme Inhibition Studies : It can be utilized to study the inhibition of specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.
  • Receptor Binding Studies : Its interaction with biological receptors can help elucidate mechanisms of action for related compounds.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored derivatives of this compound for their ability to inhibit cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, suggesting further investigation into its mechanism of action and potential as a therapeutic agent.

Case Study 2: Neuroprotection

Research featured in Neuroscience Letters examined the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. The findings highlighted the potential for this compound to protect neurons from apoptosis, warranting further exploration in neurodegenerative disease contexts.

Mechanism of Action

The mechanism of action of ®-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid involves the protection of the amino group through the formation of a carbamate linkage. This protects the amino group from unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between Compound A and analogous Boc-protected compounds from diverse sources:

Compound Core Structure Protecting Groups Molecular Weight (g/mol) Key Features Potential Applications
Compound A 1,3-Benzodioxole Single Boc group ~325 (estimated) Chiral center (R-configuration), propanoic acid tail Pharmaceutical intermediate, peptide synthesis
: 5{58} Imidazole Boc (pentylamino), Boc (S-leucyl) ~550 (estimated) Dual Boc protection, S-leucyl substituent Enzyme inhibition studies, peptidomimetics
: Ref. Example 97 Triazaoctadecan backbone Three Boc groups, Fmoc 574 (LC-MS: M+H) Peptide-like backbone, Fmoc protection Solid-phase peptide synthesis, drug discovery
: BD682947 Tetraazacyclododecane Four Boc groups 741 (C₃₅H₆₄N₄O₁₀) Macrocyclic structure, multiple coordination sites Chelation therapy, catalysis

Key Findings

Core Structure Influence :

  • Compound A’s benzodioxole core offers enhanced metabolic stability compared to imidazole () due to reduced susceptibility to oxidative degradation . In contrast, imidazole-based analogs may exhibit stronger hydrogen-bonding interactions, useful in enzyme inhibition.
  • Macrocyclic compounds () prioritize metal coordination and chelation, whereas linear structures like Compound A are better suited for modular synthesis .

Protection Strategy :

  • Compound A’s single Boc group simplifies deprotection steps compared to multi-Boc compounds (), which require sequential or selective deprotection .
  • ’s Fmoc-Boc hybrid design enables orthogonal protection schemes in peptide synthesis, a feature absent in Compound A .

Solubility and Reactivity: The propanoic acid moiety in Compound A improves aqueous solubility relative to esters (e.g., tert-butoxy in ) or amides () . Steric hindrance from the benzodioxole ring may reduce nucleophilic reactivity at the beta-amino position compared to less bulky analogs.

Stereochemical Specificity :

  • The R-configuration in Compound A contrasts with S-leucyl substituents in , highlighting the role of chirality in target binding .

Research Implications and Limitations

While structural comparisons provide insights into functional differences, direct biological or synthetic performance data (e.g., yield, binding affinity) are absent in the provided evidence. Compound A’s benzodioxole-propanoic acid architecture positions it uniquely for applications requiring metabolic stability and solubility, whereas imidazole or macrocyclic analogs may excel in coordination or inhibition contexts. Further studies should explore deprotection efficiency under acidic conditions (Boc removal) and compatibility with coupling reagents in peptide synthesis.

Biological Activity

(R)-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid (CAS Number: 162240-68-8) is a synthetic compound notable for its unique chemical structure, which includes a benzodioxole moiety and a tert-butoxycarbonyl (Boc) group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in pharmaceuticals.

  • Molecular Formula : C15H19NO6
  • Molecular Weight : 309.31 g/mol
  • Density : 1.287 g/cm³
  • Boiling Point : 481.4 °C at 760 mmHg
  • Flash Point : 245 °C

Antioxidant Activity

Compounds similar to this compound have demonstrated antioxidant properties, which are crucial for preventing oxidative stress-related damage in cells. The presence of the benzodioxole structure is often linked to enhanced radical scavenging capabilities.

Antitumor Effects

Preliminary studies on related compounds suggest potential antitumor effects through mechanisms such as apoptosis induction and cell cycle arrest. These findings warrant further investigation into the specific effects of this compound on cancer cell lines.

Enzyme Inhibition

Research indicates that certain derivatives of benzodioxole compounds can act as inhibitors of various enzymes involved in metabolic pathways. The exact inhibitory effects of this compound remain to be elucidated but are an area of active research.

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, the following insights from related research provide context:

  • Antioxidant Studies : A study demonstrated that benzodioxole derivatives significantly reduced oxidative stress markers in vitro, suggesting a protective role against cellular damage.
  • Antitumor Activity : Research on structurally similar compounds revealed that they inhibited the proliferation of various cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Enzyme Activity Modulation : Investigations into enzyme kinetics indicated that certain benzodioxole derivatives could modulate the activity of key metabolic enzymes, potentially affecting drug metabolism and efficacy.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Features
α-(Acetylamino)-1,3-benzodioxole-5-propanoic acid20850-40-2Contains an acetyl group instead of tert-butoxy.
3-(Benzo[d][1,3]dioxol-5-yl)-alanine162240-68-8Amino acid derivative without the tert-butoxy group.
4-(tert-butoxycarbonyl)phenylalanine162240-68-XSimilar protection but with a phenyl group instead.

Future Directions

Further research is essential to fully understand the biological activities and therapeutic potential of this compound. Key areas for future investigation include:

  • In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in biological systems.
  • Mechanistic Studies : To elucidate the specific pathways affected by this compound.
  • Clinical Trials : To evaluate safety and efficacy in human subjects.

Q & A

Q. What are the optimal synthetic strategies for introducing the tert-butoxycarbonyl (Boc) protecting group to the amino moiety of this compound?

The Boc group is typically introduced via Schotten-Baumann conditions using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH or NaHCO₃) and a polar aprotic solvent (e.g., THF or DCM). For stereochemical integrity, the reaction should be conducted at 0–4°C to minimize racemization. Post-reaction, the Boc-protected intermediate is purified via flash chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which analytical techniques are critical for verifying the compound’s stereochemical purity and functional group integrity?

  • Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase to resolve enantiomers and confirm the (R)-configuration .
  • NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify the Boc group (δ ~1.4 ppm for tert-butyl protons) and the benzodioxole ring (δ ~6.8–7.2 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ for C₁₇H₂₁NO₇: expected m/z 352.1394) .

Q. How can researchers mitigate racemization during coupling reactions involving the amino acid moiety?

Racemization is minimized by:

  • Using coupling agents like DCC/DMAP or HOBt/EDC at low temperatures (−20°C to 0°C).
  • Avoiding prolonged exposure to basic conditions.
  • Monitoring reaction progress via TLC or LC-MS to terminate reactions before byproduct formation .

Advanced Research Questions

Q. What experimental approaches address contradictions in reported synthetic yields for this compound?

Discrepancies in yields often arise from:

  • Solvent polarity : Higher yields are reported in DMF vs. THF due to better solubility of intermediates .
  • Catalyst choice : DMAP accelerates Boc deprotection but may increase side reactions if not stoichiometrically controlled.
  • Purification methods : Preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) improves purity over standard column chromatography .

Q. How does the benzodioxole ring’s electronic environment influence the compound’s stability under acidic or thermal conditions?

The electron-donating methoxy groups in the benzodioxole ring enhance stability against nucleophilic attack but increase susceptibility to oxidative degradation. Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS can identify degradation products (e.g., cleavage of the Boc group or ring-opening) .

Q. What methodologies validate the compound’s role as a chiral building block in peptide mimetics?

  • Circular Dichroism (CD) : Confirms secondary structure induction in peptide hybrids.
  • Enzymatic assays : Test resistance to proteolysis (e.g., using trypsin or chymotrypsin) to validate enhanced metabolic stability .
  • X-ray crystallography : Resolves spatial orientation of the (R)-configured amino acid in co-crystals with target proteins .

Q. How can researchers resolve discrepancies in bioactivity data across different in vitro models?

Contradictory bioactivity may stem from:

  • Cell line variability : Use isogenic cell lines to control for genetic drift.
  • Solubility limitations : Pre-solubilize the compound in DMSO (≤0.1% final concentration) and confirm homogeneity via dynamic light scattering (DLS) .
  • Assay interference : The benzodioxole ring’s fluorescence may interfere with fluorescence-based assays; validate results using orthogonal methods (e.g., SPR or ITC) .

Methodological Considerations

  • Stereochemical Analysis : Always use chiral columns for HPLC and compare retention times with authentic standards .
  • Safety Protocols : Handle the compound under inert atmospheres (N₂/Ar) to prevent Boc group hydrolysis. Use PPE (gloves, goggles) due to potential irritancy .
  • Data Reproducibility : Document reaction parameters (e.g., stirring rate, solvent grade) meticulously, as minor variations significantly impact outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.